4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Description
4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O3S and its molecular weight is 480. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastrokinetic Activity
A study on benzamide derivatives, including those with morpholino groups and fluoro substituents, highlighted their potent in vivo gastric emptying activity. These compounds demonstrated significant efficacy in enhancing gastric emptying in rats, with specific derivatives showing comparable potency to known gastrokinetic agents without the undesired dopamine D2 receptor antagonistic activity, indicating their potential therapeutic application in gastrointestinal motility disorders (Kato et al., 1992).
Antimicrobial and Anti-inflammatory Agents
Research involving the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds has shown these derivatives to exhibit significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and displayed considerable COX-2 selectivity, suggesting their potential use as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Cancer Research
Another avenue of research focuses on the carcinogenic properties of dyes related to 4-dimethylaminoazobenzene, where the presence of fluoro and other substituents was examined for carcinogenic activity. This research underscores the importance of molecular substitutions in determining the carcinogenic potential of chemical compounds, contributing to our understanding of chemical carcinogenesis and the design of safer chemicals (Miller et al., 1957).
Synthesis and Evaluation of PET Agents
In the development of diagnostic tools, fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These studies are critical for advancing diagnostic imaging techniques in oncology, enabling better tumor characterization and treatment monitoring (Tu et al., 2007).
properties
IUPAC Name |
4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S.ClH/c1-16-4-9-19(29-2)20-21(16)31-23(25-20)27(11-3-10-26-12-14-30-15-13-26)22(28)17-5-7-18(24)8-6-17;/h4-9H,3,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESSCJYDAQZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.